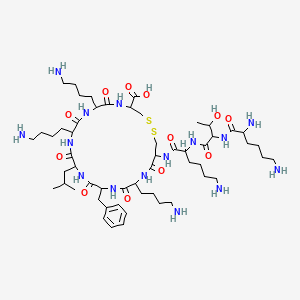

H-Lys-thr-lys-cys-lys-phe-leu-lys-lys-cys-OH

Description

Properties

IUPAC Name |

7,10,19-tris(4-aminobutyl)-22-[[6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H97N15O12S2/c1-33(2)29-41-51(77)63-37(20-8-13-25-57)47(73)62-39(22-10-15-27-59)50(76)69-44(55(81)82)32-84-83-31-43(53(79)64-38(21-9-14-26-58)48(74)67-42(52(78)66-41)30-35-17-5-4-6-18-35)68-49(75)40(23-11-16-28-60)65-54(80)45(34(3)71)70-46(72)36(61)19-7-12-24-56/h4-6,17-18,33-34,36-45,71H,7-16,19-32,56-61H2,1-3H3,(H,62,73)(H,63,77)(H,64,79)(H,65,80)(H,66,78)(H,67,74)(H,68,75)(H,69,76)(H,70,72)(H,81,82) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJQAGFRHOLBKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N)C(=O)O)CCCCN)CCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H97N15O12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1224.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys-thr-lys-cys-lys-phe-leu-lys-lys-cys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the growing peptide chain.

Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability and efficiency, often involving rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Disulfide Bond Formation

Cysteine residues in the peptide undergo oxidation to form intramolecular or intermolecular disulfide bonds. This reaction is pH-dependent and influenced by redox conditions:

Key findings:

-

Disulfide bonds enhance structural rigidity, as observed in analogous Cys-containing peptides with binding constants up to for cucurbit uril (Q8) interactions .

-

Thiol-disulfide exchange reactions are critical for redox-sensitive applications, such as drug delivery systems .

Lysine-Mediated Crosslinking

Lysine residues participate in covalent modifications, including:

Amine-Thiol Stapling

Cys-Lys proximity enables stapling via thiol-ene or Michael addition reactions:

| Stapling Method | Reaction Efficiency | Conditions | Source |

|---|---|---|---|

| Cys-Lys maleimide stapling | 69–118% yield | pH 7.4, 25°C, 24 h | |

| Oxidative coupling | 63–123% yield | 10 mM HEPES, 298 K |

Lysine Acylation

Primary amines react with activated esters (e.g., NHS esters):

| Acylating Agent | Reaction Site | Application | Source |

|---|---|---|---|

| Succinimidyl glutarate | ε-amino group of Lys | Fluorescent labeling | |

| Acetic anhydride | N-terminal Lys | Charge modulation |

Interactions with Cucurbit[n]urils

The peptide’s Lys and Cys residues bind to supramolecular hosts like Q8:

| Host-Guest Pair | Binding Constant () | Thermodynamic Parameters | Source |

|---|---|---|---|

| Q8·Cys-containing peptide | |||

| Q8·Lys-rich region |

Key insight:

Redox Activity and Thiol Reactivity

Cysteine thiols participate in redox equilibria:

| Redox Agent | Reaction | Biological Relevance | Source |

|---|---|---|---|

| Glutathione (GSH/GSSG) | Thiol-disulfide exchange | Cellular redox regulation | |

| Hydrogen peroxide (H₂O₂) | Sulfenic acid formation | Oxidative stress response |

Kinetic data:

Scientific Research Applications

H-Lys-thr-lys-cys-lys-phe-leu-lys-lys-cys-OH: has several scientific research applications:

Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

Biology: Investigated for its role in neutralizing endotoxins and its potential therapeutic applications.

Industry: Utilized in the development of peptide-based therapeutics and diagnostics.

Mechanism of Action

The peptide H-Lys-thr-lys-cys-lys-phe-leu-lys-lys-cys-OH exerts its effects by binding to and neutralizing endotoxins from gram-negative bacteria. The molecular targets include the lipid A component of endotoxins, which is crucial for their toxic effects. By binding to lipid A, the peptide prevents the endotoxin from interacting with host cells, thereby mitigating the inflammatory response .

Comparison with Similar Compounds

H-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-OH (Oxytocin Free Acid)

- Structure: Oxytocin (CAS 24346-32-5) is a nonapeptide with a disulfide bond (Cys¹-Cys⁶) and a molecular weight of 1,008.17 g/mol .

- Function : Regulates uterine contractions and social bonding. Unlike the endotoxin inhibitor, oxytocin acts via G-protein-coupled receptors in the hypothalamus.

- Key Differences :

Leu-Lys-Pro (LKP Tripeptide)

- Structure : A tripeptide (MW: 341.4 g/mol) derived from bonito protein, acting as an ACE inhibitor (IC₅₀: 0.318 μM) .

- Function : Reduces blood pressure by blocking angiotensin-converting enzyme (ACE).

- Key Differences: Minimal sequence length limits its binding specificity compared to the decapeptide endotoxin inhibitor. No disulfide bonds or cysteine residues .

Leucine Enkephalin (Tyr-Gly-Gly-Phe-Leu)

- Structure : A pentapeptide (MW: 555.6 g/mol) with opioid activity .

- Function : Binds to opioid receptors for pain relief.

- Key Differences :

Molecular and Biochemical Properties

Mechanistic Insights

- Endotoxin Inhibitor : The high lysine content (6 residues) enables electrostatic interactions with the negatively charged lipid A moiety of LPS, while the disulfide bond ensures structural rigidity for stable binding .

- Oxytocin : The disulfide bond stabilizes a cyclic structure, allowing receptor-specific interactions absent in linear peptides like LKP or enkephalins .

- LKP Tripeptide : ACE inhibition relies on competitive binding to the enzyme’s active site, a mechanism distinct from the endotoxin inhibitor’s LPS neutralization .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing H-Lys-Thr-Lys-Cys-Lys-Phe-Leu-Lys-Lys-Cys-OH, particularly regarding disulfide bond formation?

- Methodological Answer : Synthesis requires solid-phase peptide synthesis (SPPS) with orthogonal protection for cysteine residues. The disulfide bond is formed via oxidation under controlled pH (e.g., DMSO or air oxidation). Post-synthesis purification via reverse-phase HPLC is essential to achieve ≥98% purity, with strict monitoring of residual solvents (e.g., acetic acid ≤12%) and endotoxin levels (≤50 EU/mg) .

- Key Parameters :

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥98% |

| Disulfide bond | Cys⁴-Cys¹⁰ |

| Endotoxin | ≤50 EU/mg |

Q. How should researchers validate the structural integrity of this peptide?

- Methodological Answer : Use tandem mass spectrometry (MS/MS) to confirm molecular weight (1224.60 Da) and sequence. Circular dichroism (CD) spectroscopy can assess secondary structure, while amino acid analysis (AAA) verifies composition (±10% tolerance). Reductive cleavage of the disulfide bond followed by alkylation can confirm cysteine pairing .

Q. What are the primary challenges in maintaining peptide stability during storage?

- Methodological Answer : Lyophilized peptide should be stored at -20°C under inert gas to prevent oxidation. Reconstitution in endotoxin-free water (pH 5–7) minimizes aggregation. Monitor peptide content (≥80%) and moisture (≤8%) via Karl Fischer titration .

Advanced Research Questions

Q. How does the peptide’s sequence (KTKCKFLKKC) contribute to its endotoxin-neutralizing activity?

- Methodological Answer : The lysine-rich regions likely bind to lipid A via electrostatic interactions, while hydrophobic residues (Phe, Leu) enhance membrane penetration. Use surface plasmon resonance (SPR) to quantify binding affinity to lipopolysaccharide (LPS). Compare activity of linear vs. cyclic analogs to isolate structural determinants .

- Experimental Design :

| Assay | Purpose |

|---|---|

| SPR | Binding kinetics to LPS |

| Limulus amebocyte lysate (LAL) | Endotoxin neutralization efficiency |

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

- Methodological Answer : Variability may arise from differences in LPS sources (E. coli vs. Salmonella) or assay conditions (serum interference). Standardize assays using reference endotoxins (e.g., USP EC-5) and include controls for serum proteins. Use multivariate regression to identify confounding factors .

Q. What strategies optimize this peptide for in vivo applications despite protease susceptibility?

- Methodological Answer : Incorporate D-amino acids (e.g., D-Cys) or PEGylation to enhance stability. Use fluorescence quenching assays to monitor degradation in serum. Compare pharmacokinetics in wild-type vs. protease-deficient murine models .

Q. How can computational modeling predict interactions between this peptide and Toll-like receptor 4 (TLR4)?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using TLR4/MD-2 crystal structures (PDB: 3FXI). Validate predictions with alanine-scanning mutagenesis of key residues (e.g., Lys³, Lys⁷) .

Data Analysis & Contradiction Management

Q. What statistical approaches are recommended for analyzing dose-response data in endotoxin inhibition studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Address outliers via Grubbs’ test or robust regression .

Q. How should researchers address batch-to-batch variability in peptide potency?

- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis. Use principal component analysis (PCA) to correlate variability with synthesis parameters (e.g., oxidation time, purification gradients) .

Tables for Methodological Reference

| Analytical Technique | Application | Reference |

|---|---|---|

| Reverse-phase HPLC | Purity assessment | |

| MALDI-TOF MS | Molecular weight verification | |

| CD Spectroscopy | Secondary structure analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.